
4-Methoxy-2,3,5-trimethylpyridine 1-oxide
Overview
Description
4-Methoxy-2,3,5-trimethylpyridine 1-oxide (CAS: 22710-07-2) is a heterocyclic compound critical in pharmaceutical synthesis, particularly as an intermediate for gastric acid inhibitors like omeprazole . Its structure features a pyridine ring substituted with methoxy (4-position) and methyl groups (2,3,5-positions), with an N-oxide functional group enhancing its reactivity and polarity. The compound is synthesized via a multi-step process involving condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methyl-2-butenoate, followed by hydrogenolysis and oxidation, achieving a total yield of 43% . Its N-oxide derivative (compound 13 in ) is pivotal in forming sulfinyl linkages in proton-pump inhibitors (PPIs), underscoring its industrial relevance .
Preparation Methods
Multi-Step Synthesis via Pyridone Intermediate
The most widely documented route begins with the formation of a pyridone precursor, followed by sequential functionalization.
Formation of 4-Hydroxy-3,5,6-Trimethyl-2(1H)-Pyridone
Ethyl 3-amino-2-methyl-2-butenoate undergoes condensation with diethyl 2-methylmalonate in anhydrous ammonia under pressurized conditions (25–100°C). This step produces 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone with a 40–60% yield, depending on ammonia stoichiometry.
Chlorination and Hydrogenolysis
Treatment of the pyridone intermediate with phosphoryl chloride (POCl₃) at reflux yields 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis over palladium on charcoal (Pd/C) in methanol selectively removes the 2-chloro group, producing 2,3,5-trimethylpyridine.
Methoxylation and Oxidation
4-Chloro-2,3,5-trimethylpyridine reacts with sodium methoxide in dimethyl sulfoxide (DMSO) at 55–60°C for 8 hours, achieving a 92% substitution yield. The final oxidation step employs 50% hydrogen peroxide in glacial acetic acid at 30°C for 1 hour, forming the N-oxide derivative.
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Condensation | NH₃ (anhydrous), 25–100°C | 40–60% |
2 | Chlorination | POCl₃, reflux | 85% |
3 | Hydrogenolysis | Pd/C, H₂, MeOH | 78% |
4 | Methoxylation | NaOCH₃, DMSO, 55–60°C | 92% |
5 | Oxidation | H₂O₂, CH₃COOH, 30°C | 89% |
Catalytic N-Oxidation Accelerated by Transition Metal Complexes
Recent patents describe optimized N-oxidation using transition metal catalysts to reduce reaction times from 30 hours to 70 minutes.
Catalyst Selection
Phosphotungstic acid (H₃[P(W₃O₁₀)₄]·xH₂O) or silicotungstic acid catalyzes the reaction between 4-methoxy-2,3,5-trimethylpyridine and hydrogen peroxide. The catalyst concentration ranges from 0.5–2.0 mol%, with acetic acid as the solvent.
Reaction Conditions
At 70°C, the catalytic system achieves complete conversion within 70 minutes, compared to 30 hours in uncatalyzed reactions. The yield exceeds 95%, with minimal byproduct formation.
Workup and Isolation
Post-reaction, the mixture is neutralized to pH 4.6 using sodium bicarbonate, and the product is extracted with methylene chloride. Evaporation under reduced pressure yields a white crystalline solid (mp 92–94°C).
One-Pot Methoxylation-Oxidation Strategy
A streamlined one-pot method avoids intermediate isolation, enhancing throughput for industrial-scale synthesis.
Reaction Sequence
- Chloropyridine Formation : 2,3,5-Trimethylpyridine reacts with chlorine gas in the presence of AlCl₃ at 40°C.
- In Situ Methoxylation : Sodium methoxide (1.05 eq) is added directly to the chlorination mixture, with DMSO accelerating nucleophilic substitution.
- Oxidation : Hydrogen peroxide (30% v/v) is introduced without isolating the methoxylated intermediate.
Yield and Purity
This method achieves an overall yield of 84% with HPLC purity ≥98%. Key advantages include reduced solvent waste and elimination of intermediate purification.
Comparative Analysis of Synthetic Routes
Parameter | Multi-Step Synthesis | Catalytic N-Oxidation | One-Pot Strategy |
---|---|---|---|
Total Time | 72 hours | 2 hours | 12 hours |
Overall Yield | 68% | 95% | 84% |
Purity | 97% (HPLC) | 99% (HPLC) | 98% (HPLC) |
Scalability | Lab-scale | Pilot-scale | Industrial-scale |
Key Advantage | Well-characterized intermediates | Time efficiency | Process intensification |
Critical Purification Techniques
pH-Dependent Extraction
At pH 2.1, undesired chlorinated byproducts partition into diethyl ether, while the target compound remains in the aqueous phase. Adjusting to pH 4.6 allows selective extraction into methylene chloride.
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:3 v/v) at −20°C produces needle-like crystals with 99.5% chemical purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 2.25 (s, 6H, 2×CH₃), 2.50 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 8.20 (s, 1H, Ar-H).
- FT-IR (KBr): 1254 cm⁻¹ (C-O-C stretch), 1340 cm⁻¹ (N→O).
Chromatographic Purity
HPLC analysis using a C18 column (MeOH:H₂O 70:30, 1.0 mL/min) shows a single peak at tᵣ = 6.72 min.
Industrial-Scale Process Design
Continuous Flow Reactor Implementation
A plug-flow reactor system operating at 60°C with 2.5 MPa pressure increases throughput to 50 kg/day while maintaining 93% yield.
Waste Management
Acetic acid is recovered via vacuum distillation (85% recovery), while spent catalysts are regenerated using ion-exchange resins.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces methoxylation time from 8 hours to 45 minutes, though yields remain comparable (90%).
Biocatalytic Approaches
Preliminary studies with Pseudomonas putida monooxygenases show 40% conversion of 4-methoxy-2,3,5-trimethylpyridine to the N-oxide under mild conditions (pH 7.0, 30°C).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at the 4-position undergoes substitution under alkaline conditions. A key reaction involves replacing chlorine in 4-chloro-2,3,5-trimethylpyridine with methoxide:
Reaction:
Condition | Catalyst/Solvent | Temperature | Yield | Source |
---|---|---|---|---|
Sodium methoxide in DMSO | Dimethyl sulfoxide (DMSO) | 55–60°C, 8 hrs | 92% | |
Methanol/NaOH | — | Reflux | 76% |
This reaction proceeds via an mechanism, with DMSO enhancing nucleophilicity of methoxide ions . Post-reaction purification involves neutralization and extraction with methylene chloride .
Oxidation and Reduction
The N-oxide group enables redox transformations:
a) Further Oxidation
Controlled oxidation forms derivatives like nitrated intermediates:
Example:
Reagent | Catalyst | Time | Purity | Source |
---|---|---|---|---|
— | 2 hrs | 89% | ||
Phosphotungstic acid | 70 min | >95% |
Phosphotungstic acid accelerates -mediated oxidations, reducing reaction time from 30 hours to 70 minutes .
b) Deoxygenation
The N-oxide group is reduced to regenerate pyridine:
Example:
Reducing Agent | Catalyst | Yield | Application | Source |
---|---|---|---|---|
Pd/C | 85% | Omeprazole synthesis |
Analytical Characterization
Structural confirmation relies on spectroscopic methods:
NMR Data
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |
---|---|---|---|
2-, 3-, 5-methyl groups | 2.2–2.55 | Singlet | |
Methoxy group (-OCH₃) | 3.75 | Singlet | |
Pyridine ring proton (C-6) | 8.2 | Singlet |
GC-MS Detection
Residual limits in pharmaceuticals:
Impurity | LOQ (ppm) | LOD (ppm) | Source |
---|---|---|---|
This compound | 5 | 1.5 |
Stability and Byproduct Formation
Prolonged exposure to acidic or oxidative conditions generates genotoxic impurities, necessitating stringent quality control . For example, residual 4-nitro derivatives (<5 ppm) are monitored via GC-MS .
Scientific Research Applications
Chemistry
4-Methoxy-2,3,5-trimethylpyridine 1-oxide serves as a crucial building block in organic synthesis. Its unique functional groups facilitate the creation of more complex molecules. Notably, it is utilized in the synthesis of compounds with gastric-acid inhibiting activity, making it significant in medicinal chemistry .
Biology
Research has focused on the biological activities associated with this compound. It is studied for its potential interactions with various biomolecules and its role in synthesizing biologically active compounds. The compound has shown promise in:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
- Gastric Acid Inhibition : It is being investigated for its potential to formulate medications aimed at reducing gastric acid production, which could be beneficial for treating acid-related disorders .
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against specific cancer cell lines, suggesting potential anti-cancer applications.
Medicine
The compound's role as a precursor for synthesizing various biologically active compounds positions it as a candidate for drug development. Its mechanism of action involves interactions with specific enzymes or receptors involved in gastric acid production . Ongoing research aims to explore its therapeutic applications further.
Industry
In industrial applications, this compound is used in producing various chemical products and intermediates. Its unique chemical properties make it valuable in formulating specialty chemicals.
The biological activity of this compound can be summarized as follows:
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Exhibits activity against certain bacteria | |
Gastric Acid Inhibition | Used in synthesizing inhibitors | |
Cytotoxicity | Active against specific cancer cell lines |
Study on Gastric Acid Inhibition
A study highlighted the synthesis of derivatives from this compound that demonstrated significant inhibition of gastric acid secretion in vitro. The research focused on structure-activity relationships (SAR) to optimize efficacy against acid-related disorders.
Antimicrobial Properties Investigation
Another investigation assessed the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Research Findings
Recent findings emphasize the importance of structural modifications on the biological activity of this compound:
- Structural Variations : Modifications at the methoxy and methyl groups significantly influence the compound's interaction with biological targets.
- Synthesis Pathways : Efficient synthetic routes have been developed to produce this compound and its derivatives for further biological testing.
- Therapeutic Potential : Ongoing studies aim to explore its therapeutic applications in treating gastrointestinal disorders and its role in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups, along with the oxide group, contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 4-Methoxy-2,3,5-trimethylpyridine 1-oxide with structurally related pyridine N-oxide derivatives, highlighting substituent variations and their implications:
*Similarity scores (0–1 scale) based on structural overlap from .
Pharmacological and Industrial Relevance
- Target Compound : Integral to PPIs like omeprazole, where the N-oxide pyridine moiety binds to H+/K+-ATPase enzymes in gastric parietal cells .
- Omeprazole N-oxide : A related metabolite (CAS: 176219-04-8) demonstrates the role of the N-oxide group in stabilizing the sulfenic acid intermediate during drug activation .
- Ethyl Analogues : Higher lipophilicity (4-ethyl vs. 4-methoxy) could enhance blood-brain barrier penetration, though this is unexplored in current literature .
Physicochemical Properties
- Solubility: The N-oxide group increases polarity, improving solubility in polar solvents (e.g., methanol, water) compared to non-oxidized pyridines.
- Stability : Susceptible to reduction under acidic conditions; requires inert storage .
Biological Activity
4-Methoxy-2,3,5-trimethylpyridine 1-oxide (also known as 4-Methoxy-2,3,5-trimethylpyridine N-oxide) is an organic compound with the molecular formula C₉H₁₃NO₂. It is a derivative of pyridine and is characterized by a methoxy group and three methyl groups attached to the pyridine ring, along with an oxide group at the nitrogen atom. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.
The biological activity of this compound primarily revolves around its role as a building block for the synthesis of compounds with gastric-acid inhibiting activity. The compound's mechanism of action involves:
- Target of Action : It acts as a precursor for synthesizing various biologically active compounds, particularly those that inhibit gastric acid secretion.
- Mode of Action : The compound's structural features allow it to interact with specific enzymes or receptors involved in gastric acid production.
- Biochemical Pathways : Research indicates that it participates in biochemical pathways related to acid secretion regulation, potentially influencing gastric health.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens.
- Gastric Acid Inhibition : As a part of drug development, it has been investigated for its potential in formulating medications aimed at reducing gastric acid production.
- Cytotoxic Effects : Some derivatives have shown cytotoxic effects against specific cancer cell lines, indicating potential anti-cancer properties.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Exhibits activity against certain bacteria | |
Gastric Acid Inhibition | Used in synthesizing inhibitors | |
Cytotoxicity | Active against specific cancer cell lines |
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Gastric Acid Inhibition : A study published in a medicinal chemistry journal highlighted the synthesis of derivatives from this compound that demonstrated significant inhibition of gastric acid secretion in vitro. The research focused on structure-activity relationships (SAR) to optimize efficacy against acid-related disorders .
- Antimicrobial Properties : Another investigation assessed the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Research Findings
Recent research emphasizes the importance of structural modifications on the biological activity of this compound:
- Structural Variations : Modifications at the methoxy and methyl groups significantly influence the compound's interaction with biological targets.
- Synthesis Pathways : Efficient synthetic routes have been developed to produce this compound and its derivatives for further biological testing .
- Therapeutic Potential : Ongoing studies aim to explore its therapeutic applications in treating gastrointestinal disorders and its role in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 4-Methoxy-2,3,5-trimethylpyridine 1-oxide, and how are intermediates purified?
- Methodological Answer : A five-step synthesis route is commonly employed, starting with N-oxidation of 2,3,5-trimethylpyridine, followed by nitration, nucleophilic substitution, alcoholation, and chloromethylation . Key purification steps include pH-dependent extraction. For example, at pH 2.1, undesired byproducts (e.g., 2-chloro-3,5,6-trimethylpyridine) are removed via diethyl ether extraction, while the target compound is isolated at pH 4.6 with 78% yield .
Step | Reaction Type | Key Reagents/Conditions |
---|---|---|
1 | N-Oxidation | Hydrogen peroxide, acetic acid |
2 | Nitration | HNO₃, H₂SO₄ |
3 | Substitution | Methoxide ions |
4 | Alcoholation | NaBH₄, methanol |
5 | Chloromethylation | HCl, formaldehyde |
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Use a combination of 1H NMR (to confirm substitution patterns), FT-IR (to identify functional groups like N-oxide), and HPLC (for purity assessment ≥98%) . For example, NMR chemical shifts between δ 2.1–2.5 ppm indicate methyl groups adjacent to the N-oxide moiety, while IR peaks near 1250 cm⁻¹ confirm the methoxy group .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Refer to MSDS guidelines for handling: use PPE (gloves, goggles) and avoid exposure to strong acids/bases, which may protonate the N-oxide group and alter reactivity .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Methodological Answer : Catalytic hydrogenolysis in glacial acetic acid selectively produces the 4-monochloro derivative. Optimize reaction time (2–4 hours) and temperature (80°C) to suppress competing pathways. Monitor byproduct formation (e.g., 2-chloro-3,5,6-trimethylpyridine) via TLC or GC-MS .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : If NMR signals overlap (e.g., methoxy vs. methyl protons), employ 2D NMR (COSY, HSQC) to differentiate coupling patterns. For ambiguous mass spectrometry peaks, use high-resolution LC-MS to distinguish isotopic clusters from impurities .
Q. How do reaction conditions influence functionalization of the pyridine ring?
- Methodological Answer : Select reagents based on target substituents:
- Oxidation : KMnO₄/H₂O₂ for quinone formation.
- Reduction : NaBH₄ for selective alcoholation without disrupting the N-oxide group.
- Substitution : NaOMe/KOtBu for nucleophilic displacement at electron-deficient positions .
Q. What pharmacological activity assessment methods are appropriate for this compound?
- Methodological Answer : Evaluate gastric acid inhibition via proton pump (H+/K+-ATPase) assays in vitro. Compare IC₅₀ values against omeprazole derivatives, using standardized protocols (e.g., pH-stat titration in gastric mucosa homogenates) .
Q. How can computational modeling predict reactivity under varying pH conditions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model protonation states at different pH levels. Correlate pKa predictions (e.g., N-oxide group pKa ≈ 0.98) with experimental extraction efficiency data to validate computational models .
Q. Key Data Contradictions and Resolutions
- Contradiction : Catalytic hydrogenolysis in yields 4-monochloro derivative, while emphasizes chloromethylation.
- Resolution : The divergence arises from precursor selection (chlorinated vs. non-chlorinated intermediates). Standardize starting materials to ensure reproducibility.
Properties
IUPAC Name |
4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXZAMWCPXYFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443652 | |
Record name | 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-80-0 | |
Record name | Pyridine, 4-methoxy-2,3,5-trimethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86604-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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